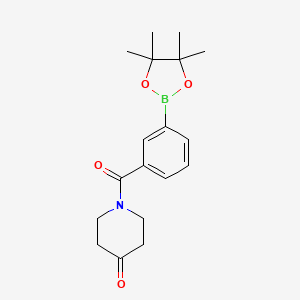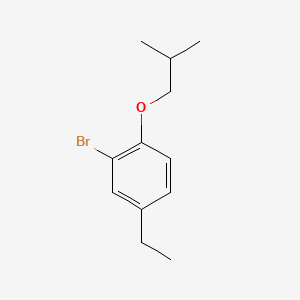![molecular formula C13H14BrNO B8231866 3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methylphenyl)methanone](/img/structure/B8231866.png)
3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methylphenyl)methanone is a compound that belongs to the class of bicyclic azetidines. These compounds are known for their unique structural features and potential biological activities. The presence of the azabicyclo[3.1.0]hexane core in the molecule makes it an interesting target for synthetic and medicinal chemists.
Métodos De Preparación
The synthesis of 3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methylphenyl)methanone can be achieved through various methods. One common approach involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles . This reaction is typically carried out under mild conditions using a base such as sodium hydride or potassium tert-butoxide. Another method involves the metal-mediated cyclopropanation domino reaction of chain enynes, which relies on in situ-generated metal carbene species in the presence of palladium, gold, ruthenium, cobalt, nickel, or rhodium salts as catalysts .
Análisis De Reacciones Químicas
3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 4-bromo-2-methylphenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Cyclization: Intramolecular cyclization reactions can be promoted using bases or metal catalysts to form more complex bicyclic structures.
Aplicaciones Científicas De Investigación
3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methylphenyl)methanone has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of various bioactive molecules and natural products.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: It has been explored for its potential antitumor, antibacterial, and antiviral activities.
Industry: The compound can be used in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methylphenyl)methanone involves its interaction with specific molecular targets. The azabicyclo[3.1.0]hexane core can interact with enzymes and receptors, leading to the modulation of various biological pathways. For example, compounds with similar structures have been shown to alkylate DNA, inhibit proteases, and modulate neurotransmitter reuptake .
Comparación Con Compuestos Similares
3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methylphenyl)methanone can be compared with other similar compounds such as:
Duocarmycin SA: Known for its DNA-alkylating properties and antitumor activity.
Yatakemycin: Another DNA-alkylating agent with potent antitumor effects.
CC-1065: A well-known antitumor agent that also alkylates DNA.
Bicifadine: An analgesic that inhibits the reuptake of serotonin, noradrenaline, and dopamine.
Centanafadine: Used for the treatment of attention-deficit hyperactivity disorder (ADHD).
Amitifadine: An antidepressant that inhibits the reuptake of serotonin, noradrenaline, and dopamine.
These compounds share structural similarities with this compound, but each has unique properties and applications that make them distinct.
Propiedades
IUPAC Name |
3-azabicyclo[3.1.0]hexan-3-yl-(4-bromo-2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO/c1-8-4-11(14)2-3-12(8)13(16)15-6-9-5-10(9)7-15/h2-4,9-10H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKFWIBRTIZQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)N2CC3CC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-Azabicyclo[3.1.0]hexan-3-yl(4-iodophenyl)methanone](/img/structure/B8231848.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(3-iodophenyl)methanone](/img/structure/B8231854.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-chlorophenyl)methanone](/img/structure/B8231861.png)
